![molecular formula C10H11NO3S B2492276 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid CAS No. 866156-12-9](/img/structure/B2492276.png)
3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid
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Overview
Description
Synthesis Analysis
The synthesis of compounds related to "3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid" often involves complex reactions, including cyclization and amidation processes. For instance, direct amid cyclization techniques are employed to construct cyclic depsipeptides, which can be related to the synthesis routes of such compounds (Obrecht & Heimgartner, 1987).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through computational studies, revealing insights into their structural parameters and stability, which are ensured by various intermolecular interactions (Issa, Sagaama, & ISSAOUI, 2020). These studies are crucial for understanding the 3D conformation and electronic properties of such molecules.
Chemical Reactions and Properties
Chemical reactions involving thiophene carboxylic acids showcase a range of reactivities, such as perarylation, which is indicative of the potential chemical versatility of "this compound" (Nakano, Tsurugi, Satoh, & Miura, 2008).
Physical Properties Analysis
The physical properties of compounds bearing similarity to "this compound" can be understood through their synthesis and structural elucidation, which often reveals their crystalline forms and stability under various conditions (Pomerantz, Amarasekara, & Rasika Dias, 2002).
Chemical Properties Analysis
The chemical properties, including reactivity and functional group transformations, are highlighted through various synthesis routes and reactions. For example, studies on the carboxylic acid functional group's bioisosteric replacements hint at the vast chemical functionalities and transformations possible with such compounds (Lassalas et al., 2017).
Scientific Research Applications
Organic Synthesis and Chemical Reactions
Research in organic synthesis has explored the reactivity and applications of compounds structurally related to 3-(3,3-Dimethyl-2-oxo-1-azetanyl)-2-thiophenecarboxylic acid. For example, studies have shown that certain dimethylamino and dimethyl derivatives can undergo reactions with α-hydroxycarboxylic acids to yield diamides, which can then be converted into various cyclic and acyclic compounds through selective cleavage and cyclization reactions (Obrecht & Heimgartner, 1987). These methodologies can be applied for the construction of peptides and cyclic depsipeptides, demonstrating the utility of such compounds in synthetic organic chemistry.
Materials Science and Electrochemistry
In the realm of materials science, research has been conducted on the electrochemical polymerization of 3-substituted thiophene derivatives for potential applications in electrochromic devices. These studies have shown that copolymers derived from thiophene carboxylic acids and other monomers exhibit promising electrochromic properties, making them suitable for applications in smart windows and displays (Alves et al., 2010).
Biochemistry and Medical Applications
While the direct applications of this compound in biochemistry or medicine are not explicitly detailed in the available literature, related compounds have been studied for their biochemical properties and potential medical applications. For instance, research on iodophenyl-substituted fatty acids, which share structural similarities with thiophene carboxylic acid derivatives, has explored their use in evaluating myocardial fatty acid uptake, indicating potential applications in cardiac imaging and diagnostics (Knapp et al., 1986).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
3-(3,3-dimethyl-2-oxoazetidin-1-yl)thiophene-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3S/c1-10(2)5-11(9(10)14)6-3-4-15-7(6)8(12)13/h3-4H,5H2,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCTMNVHGERHJLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1=O)C2=C(SC=C2)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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